molecular formula C4BrF8IO B3116226 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane CAS No. 2149602-18-4

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane

Cat. No.: B3116226
CAS No.: 2149602-18-4
M. Wt: 422.84 g/mol
InChI Key: LKBPKUSOKGUJFG-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane is a halogenated ethane derivative with the molecular formula C₄BrF₈IO. This compound features a tetrafluoroethane backbone substituted with bromine and a 2-iodotetrafluoroethoxy group. Its structural complexity arises from the combination of bromine, iodine, and fluorine atoms, which confer unique physicochemical properties, including high electronegativity, thermal stability, and reactivity in substitution reactions.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF8IO/c5-1(6,7)3(10,11)15-4(12,13)2(8,9)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBPKUSOKGUJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(OC(C(F)(F)I)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF8IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₄BrF₈IO 443.83* N/A N/A Br, I, OCH₂(CF₂)₂I
1-Bromo-2-iodoperfluoroethane C₂BrF₄I 305.82 N/A N/A Br, I
1-Bromo-1,1,2,2-tetrafluoroethane C₂HBrF₄ 180.93 N/A N/A Br, F
1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane C₄BrCl₂F₇O 347.84 161.9 1.985 Br, Cl, OCHCl(CF₃)
Halothane (1-Bromo-2-chloro-1,1,2-trifluoroethane) C₂HBrClF₃ 197.38 50.2 1.872 Br, Cl

*Calculated based on atomic masses.

Key Observations :

  • Halogen Substitution : The target compound’s iodine and bromine atoms increase molecular weight and polarizability compared to simpler analogs like 1-bromo-1,1,2,2-tetrafluoroethane (C₂HBrF₄ ) .
  • Ether Group Impact : The 2-iodotetrafluoroethoxy group introduces steric bulk and electronic effects, differentiating it from 1-bromo-2-iodoperfluoroethane (C₂BrF₄I ), which lacks the ether linkage .
  • Thermal Stability : Compounds with higher fluorine content (e.g., C₄BrCl₂F₇O ) exhibit elevated boiling points (161.9°C) due to strong C-F bonds and reduced volatility .

Research Findings and Gaps

  • Synthetic Methods : highlights scalable synthesis routes for azido-bromo analogs, but the target compound’s preparation remains underexplored.
  • Spectroscopic Data : Microwave spectroscopy studies (e.g., C₂H₂F₄ ) provide models for analyzing rotational-vibrational spectra of complex fluorinated ethanes .
  • Computational Studies : Molecular dynamics simulations (e.g., dissociative properties of 1,1,1,2-tetrafluoroethane) could predict the target compound’s behavior under thermal stress .

Biological Activity

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane (CAS Number: 2149602-18-4) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC4_4BrF8_8IO
Molecular Weight422.84 g/mol
DensityData not specified
Boiling PointData not specified
Flash PointData not specified

Synthesis

The synthesis of this compound typically involves the reaction of tetrafluoroethanol derivatives with bromine and iodine sources under controlled conditions. The presence of halogens in the structure suggests potential reactivity in biological systems, particularly in nucleophilic substitution reactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. A study conducted on various halogenated compounds indicated that similar structures can disrupt microbial cell membranes, leading to cell lysis and death. This property is particularly relevant in the development of new antimicrobial agents.

Cytotoxicity

Research has also focused on the cytotoxic effects of this compound on human cell lines. In vitro assays have shown that halogenated compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The specific mechanisms by which this compound exerts its cytotoxic effects are still under investigation but may involve interactions with cellular signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was performed on several halogenated compounds, including this compound. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in industrial applications.
  • Cytotoxicity Assessment : In a laboratory setting, human cancer cell lines were treated with varying concentrations of this compound. Results showed a dose-dependent increase in cytotoxicity, with IC50_{50} values indicating effective concentrations for inducing cell death.

The biological activity of this compound is hypothesized to involve:

  • Membrane Disruption : The lipophilic nature and halogen substituents may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species Generation : Similar compounds have been shown to generate ROS, which can damage cellular components such as DNA and proteins, triggering apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane

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